molecular formula C6H11BrO B1279084 6-Bromohexanal CAS No. 57978-00-4

6-Bromohexanal

Cat. No. B1279084
CAS RN: 57978-00-4
M. Wt: 179.05 g/mol
InChI Key: SSKLZGVVAYKNSS-UHFFFAOYSA-N
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Description

6-Bromohexanal is a brominated aldehyde that has been the subject of various studies due to its utility as a precursor in the synthesis of carbocycles, heterocycles, and other organic compounds. It is derived from Weinreb amides and can be accessed through a method involving sequential C-bromination and zircona-aminal hydrolysis of bis-C,O-zirconocenes .

Synthesis Analysis

The synthesis of 6-bromohexanal derivatives has been achieved through the bromination/hydrolysis of C,O-bis-zirconocenes generated from unsaturated Weinreb amides using Schwartz's reagent . This method provides a pathway to produce bromo-aldehydes, which are valuable intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of 6-bromohexanal derivatives has been characterized using various spectroscopic techniques. For instance, the synthesis of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones involved confirming the chemical structures through IR, (1)H-NMR, mass spectral, and elemental analysis . Additionally, the crystal and molecular structure of related compounds, such as 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been investigated using single-crystal X-ray diffraction data .

Chemical Reactions Analysis

6-Bromohexanal and its derivatives participate in various chemical reactions. For example, the cyclization of 6-bromo-1,2-epoxyhexane promoted by metal-halogen exchange demonstrated unexpected regioselectivity . Moreover, 6-bromo-6-(trimethylstannyl)bicyclo[3.1.0]hexane served as a thermal precursor for 1,2-cyclohexadiene, which at high temperatures decomposes into smaller fragments .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromohexanal derivatives have been explored through studies on their crystal structures and intermolecular interactions. The crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine revealed significant π-π interactions and intermolecular C–H⋯N and C–H⋯O interactions, which contribute to the stability of the crystal packing . Additionally, the antiviral and cytotoxic activities of certain 6-bromo-2,3-disubstituted-4(3H)-quinazolinones have been tested, with some compounds showing potent antiviral activity against specific viruses .

Scientific Research Applications

1. Synthesis of Bromo-Aldehydes

6-Bromohexanal and its derivatives are synthesized from Weinreb amides, employing a method involving sequential C-bromination and zircona-aminal hydrolysis of bis-C,O-zirconocenes. These bromo-aldehydes serve as precursors for both carbocycles and heterocycles, highlighting their significance in organic synthesis (Coelho, Behr, & Vasse, 2022).

2. Cyclization and Regioselectivity Studies

Research on 6-bromo-1,2-epoxyhexane, a derivative of 6-Bromohexanal, demonstrates its involvement in cyclization reactions promoted by metal-halogen exchange. This study reveals unexpected regioselectivity, contributing to the understanding of reaction mechanisms in organic chemistry (Babler & Bauta, 1985).

3. Anticancer Potential of Derivatives

A study on bromoalkoxyxanthones, which includes derivatives of 6-Bromohexanal, indicates their potential as anticancer agents. This research explores the synthesis of these compounds and their effects on human tumor cell lines, suggesting the role of 6-Bromohexanal derivatives in medicinal chemistry (Sousa et al., 2009).

4. Photolabile Protecting Group for Aldehydes and Ketones

6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin, a derivative of 6-Bromohexanal, is used under simulated physiological conditions as a photoremovable protecting group for aldehydes and ketones. This application is pivotal in photochemical studies and synthetic chemistry (Lu, Fedoryak, Moister, & Dore, 2003).

5. Study on Catalysts for Mono-Bromination Reactions

Research on the mono-bromination synthesis of 6-bromo-1-hexanol from 1,6-hexanediol, a related compound to 6-Bromohexanal, compares the effectiveness of different catalysts. This study is significant for understanding the catalytic processes in organic synthesis (Fei, 2007).

6. Environmental Fate of Haloalkanes

A study focusing on the reactions of 1-bromohexane, a related compound to 6-Bromohexanal, with naturally occurring nucleophiles, provides insight into the environmental fate of haloalkanes. This research is crucial for understanding the ecological impact of these compounds (Haag & Mill, 1988).

7. Synthesis of Optically Active Methyl-Branched Insect Pheromones

Research involving L-(-)-Menthol and 6-tosyloxy derivatives, related to 6-Bromohexanal, explores the synthesis of key synthons for optically active methyl-branched insect pheromones. This application demonstrates the role of 6-Bromohexanal derivatives in the synthesis of biologically significant compounds (Ishmuratov et al., 2005).

properties

IUPAC Name

6-bromohexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c7-5-3-1-2-4-6-8/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKLZGVVAYKNSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448361
Record name 6-bromohexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromohexanal

CAS RN

57978-00-4
Record name 6-bromohexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromohexanal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
A Coelho, JB Behr, JL Vasse - Organic & Biomolecular Chemistry, 2022 - pubs.rsc.org
… In summary, efficient access to 5-bromopentanal and 6-bromohexanal derivatives from the corresponding unsaturated Weinreb amides is described. This was based on a strategy …
Number of citations: 1 pubs.rsc.org
ALJ Beckwith, BP Hay - Journal of the American Chemical Society, 1989 - ACS Publications
… We have, however, carried out further investigations of these archetypical -formyl radical cyclizations by examining the reactions of 5-bromopentanal and 6-bromohexanal with Bu3SnH. …
Number of citations: 159 pubs.acs.org
HC Brown, JS Cha, B Nazer… - Journal of the American …, 1984 - ACS Publications
… At this time the crystalline bisulfite adduct of 6-bromohexanal was apparent. The solution was … Distillation of the crude product gave 6.8 g (76%) of pure 6-bromohexanal: bp 106-107 C (…
Number of citations: 61 pubs.acs.org
HC Brown, JS Cha, NM Yoon… - The Journal of Organic …, 1987 - ACS Publications
… The procedure for the adduct formationof 6-bromohexanal in … At this time the crystalline bisulfite adduct of 6-bromohexanal … crude product gave 6.8 g of pure 6-bromohexanal (76%): bp …
Number of citations: 48 pubs.acs.org
ER Gillies, AP Goodwin, JMJ Fréchet - Bioconjugate chemistry, 2004 - ACS Publications
… The synthesis of this highly acid-sensitive linkage began with conversion of 6-bromohexanal 11 ( 32) to the enol ether 13 by a Wittig reaction using the phosphonium salt 12 ( 31) as …
Number of citations: 367 pubs.acs.org
X Diao, NR Ellin, BM Prentice - Analytical and Bioanalytical Chemistry, 2023 - Springer
… Briefly, 300 µmol N,N,N′,N′-Tetramethyl-1,6-hexanediamine and 665 µmol 6-Bromohexanal were dissolved in 1 mL of acetonitrile in a reaction vial and then placed on a hot plate set …
Number of citations: 3 link.springer.com
F Maassarani, M Pfeffer, G Le Borgne… - Journal of the …, 1984 - ACS Publications
… At this time the crystalline bisulfite adduct of 6-bromohexanal was apparent. The solution was … Distillation of the crude product gave 6.8 g (76%) of pure 6-bromohexanal: bp 106-107 C (…
Number of citations: 15 pubs.acs.org
S Kim, SY Jon - Bulletin of the Korean Chemical Society, 1994 - koreascience.kr
Ring-forming reaction is one of the most important opera tions in organic synthesis and generally involves cationic1 and radical cyclizations. 2 Much less attention ha 옹 been given to …
Number of citations: 8 koreascience.kr
차진순, 김종미, 전중현, 권오운… - Bulletin of the Korean …, 1998 - koreascience.kr
Very recently, we reported that primary and secondary alcohols are readily converted into the corresponding aldehydes and ketones in essentially quantitative yields by oxidation of …
Number of citations: 0 koreascience.kr
M Spite, SP Baba, Y Ahmed, OA Barski… - Biochemical …, 2007 - portlandpress.com
… 6-bromohexanal (II; 22 mmol). Trimethyl orthoformate (66 mmol) and p-toluenesulfonic acid (0.2 mmol) were added to a solution of the crude 6-bromohexanal … to yield 6-bromohexanal …
Number of citations: 99 portlandpress.com

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